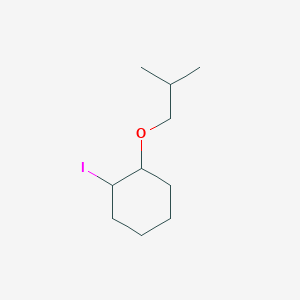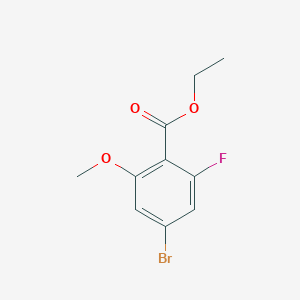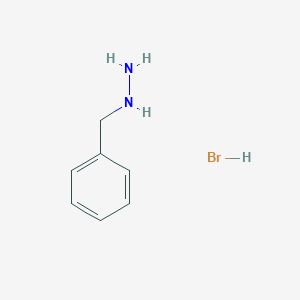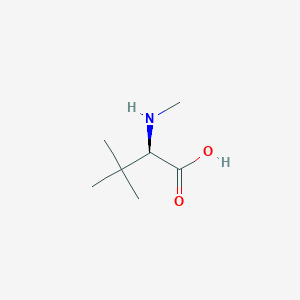
4-(4-Fluorophenyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)isoxazole is a heterocyclic compound that features a five-membered isoxazole ring with a fluorophenyl group attached at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with unsaturated compounds. One common method is the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Fluorophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the fluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoxazoles and fluorophenyl derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
4-(4-Fluorophenyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting specific proteins and signaling pathways . The compound’s ability to interact with enzymes and receptors makes it a valuable tool in drug discovery .
Comparación Con Compuestos Similares
4-(4-Chlorophenyl)isoxazole: Similar in structure but with a chlorine atom instead of fluorine.
4-(4-Bromophenyl)isoxazole: Contains a bromine atom in place of fluorine.
4-(4-Methylphenyl)isoxazole: Features a methyl group instead of a halogen.
Uniqueness: 4-(4-Fluorophenyl)isoxazole is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Propiedades
Fórmula molecular |
C9H6FNO |
|---|---|
Peso molecular |
163.15 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H6FNO/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H |
Clave InChI |
OPTYGDRLONAXLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CON=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


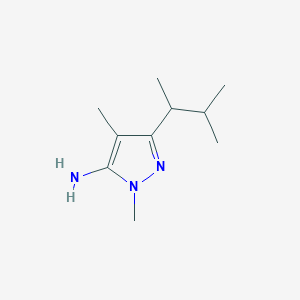

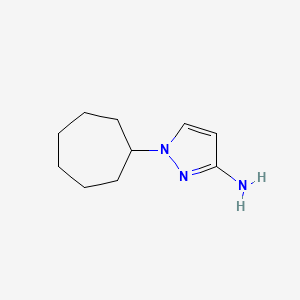



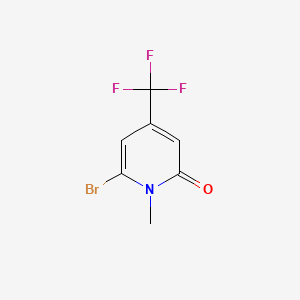
![3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13075659.png)
